molecular formula C19H18N2O3 B5082085 2-amino-4-cyclohexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

2-amino-4-cyclohexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Cat. No.: B5082085
M. Wt: 322.4 g/mol
InChI Key: PQBYHZOKXQWYFX-UHFFFAOYSA-N
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Description

These compounds are typically synthesized via multicomponent Knoevenagel-Michael reactions involving 4-hydroxycoumarin, aldehydes, and nitriles . The 2-amino-3-cyano-4H-pyran core is a key pharmacophore, with substituents at the 4-position (e.g., cyclohexyl, aryl, heteroaryl) modulating biological activity and physicochemical properties .

This article compares the cyclohexyl-substituted derivative with structurally similar analogs, focusing on synthesis, crystallography, substituent effects, and bioactivity.

Properties

IUPAC Name

2-amino-4-cyclohexyl-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c20-10-13-15(11-6-2-1-3-7-11)16-17(24-18(13)21)12-8-4-5-9-14(12)23-19(16)22/h4-5,8-9,11,15H,1-3,6-7,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBYHZOKXQWYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-cyclohexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. One common method includes the condensation of aldehydes, malononitrile, and 4-hydroxycoumarin in the presence of a catalyst. This reaction can be carried out under reflux conditions in ethanol, yielding the desired product in high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied. This includes the use of water-soluble and reusable catalysts, such as cobalt-doped iron (III) tartrate, to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-cyclohexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrano[3,2-c]chromene derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds within the pyranochromene class, including 2-amino-4-cyclohexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile, exhibit significant antibacterial and antifungal properties. These compounds have been investigated for their potential to develop new antimicrobial agents targeting resistant strains of bacteria .

Antioxidant Properties

This compound also demonstrates antioxidant activity, which is crucial for combating oxidative stress-related diseases. Antioxidants play a vital role in neutralizing free radicals in biological systems, thereby protecting cells from damage .

Other Pharmacological Activities

In addition to its antimicrobial and antioxidant properties, 2-amino-4-cyclohexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has been studied for other pharmacological activities such as anticancer effects. Various studies highlight its potential in inhibiting cancer cell proliferation through different mechanisms .

Dyes and Pigments

Due to its chromene moiety, this compound is also utilized in the production of dyes and pigments. The unique structural features impart specific color properties that are valuable in various industrial applications .

Material Science

The compound's chemical properties make it suitable for use in material science applications where stability and reactivity are essential. Its derivatives can be engineered for specific functionalities in polymer chemistry and nanotechnology .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of pyranochromenes demonstrated that 2-amino-4-cyclohexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile exhibited notable activity against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at low concentrations of the compound, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Antioxidant Activity Assessment

In vitro assays assessed the antioxidant capacity of 2-amino-4-cyclohexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile using DPPH radical scavenging methods. The compound showed a strong ability to scavenge free radicals, comparable to established antioxidants like ascorbic acid. These findings support its potential application in nutraceuticals and functional foods .

Mechanism of Action

The mechanism of action of 2-amino-4-cyclohexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities and receptor functions, leading to its diverse pharmacological effects. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 4-position substituent significantly impacts melting points, solubility, and crystallinity:

Substituent Melting Point (°C) Key Properties Reference
Cyclohexyl Not reported High lipophilicity; steric bulk Target compound
4-Phenyl 256–258 Planar aromatic; moderate solubility
4-(4-Methoxyphenyl) 270–273 Electron-rich; hydrogen bonding
4-(2-Chlorophenyl) 292–295 Electron-withdrawing; high crystallinity
4-(4-Nitrophenyl) 285–288 Strong electron-withdrawing; polar

The cyclohexyl group, being aliphatic and non-planar, likely reduces crystallinity compared to aromatic analogs but enhances membrane permeability due to increased lipophilicity .

Structural and Crystallographic Insights

  • 4-Phenyl derivative: Monoclinic crystals (sp. gr. P2₁/c); N–H···O/N hydrogen bonds stabilize the lattice .
  • 4-(4-Methoxyphenyl) : Forms co-crystals with acetic acid; methoxy group participates in C–H···π interactions .
  • Cyclohexyl derivative : Predicted to adopt chair conformation; reduced π-π stacking but enhanced van der Waals interactions.

Electronic and Nonlinear Optical (NLO) Properties

Derivatives with electron-withdrawing groups (e.g., nitro, cyano) exhibit enhanced NLO responses:

  • 4a (Methoxy substituent) : Band gap = 5.168 eV; polarizability = 6.77 × 10⁻²³ esu .
  • 4b (Carboxylic ester) : Band gap = 6.308 eV; lower NLO activity .

The cyclohexyl group, being electron-neutral, may yield intermediate NLO properties suitable for optoelectronic applications.

Biological Activity

Overview

2-amino-4-cyclohexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a heterocyclic compound that has gained attention for its potential pharmacological properties. This compound belongs to the class of pyran derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The unique structural features of this compound, particularly the cyclohexyl group, enhance its lipophilicity and bioavailability, contributing to its therapeutic potential.

Synthesis

The synthesis of 2-amino-4-cyclohexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. This method often includes the reaction of 4-hydroxycoumarin, malononitrile, and cyclohexyl-substituted aldehydes under specific conditions to yield the desired product with high efficiency .

The biological activity of this compound is primarily attributed to its ability to modulate various molecular targets. It has been shown to interact with enzymes involved in inflammatory pathways and may inhibit specific receptors linked to cancer cell proliferation. Notably, it exhibits effects on microtubule dynamics and centrosome clustering, leading to G2/M cell cycle arrest in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2-amino-4-cyclohexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile. It has demonstrated significant antiproliferative effects against various human tumor cell lines. For instance:

CompoundCell LineIC50 (μM)Mechanism
1aHT-290.5Microtubule disruption
1cHCT-1160.15Centrosome de-clustering
1hEA.hy9260.04G2/M cell cycle arrest

These compounds showed considerable activity against colon carcinoma cells and endothelial cells involved in angiogenesis .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action is crucial in reducing inflammation-related diseases and conditions .

Antimicrobial Activity

In addition to its anticancer properties, 2-amino-4-cyclohexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has shown antimicrobial activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Its effectiveness was assessed using standard methods such as the disc diffusion method and minimum inhibitory concentration (MIC) tests .

Case Studies

  • Anticancer Study : A series of derivatives of this compound were synthesized and tested against a panel of eight human tumor cell lines. The study revealed that certain derivatives exhibited high antiproliferative activities with IC50 values in the low micromolar range. The mechanisms involved included microtubule disruption and centrosome de-clustering .
  • Inflammation Model : In an animal model of inflammation, the compound significantly reduced edema and inflammatory markers compared to control groups. This suggests its potential application in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-4-cyclohexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via a one-pot multicomponent Knoevenagel-Michael reaction involving 4-hydroxycoumarin, cyclohexyl-substituted aldehydes, and malononitrile. Catalysts like sodium fluoride under microwave irradiation () or BF₃·SiO₂ in solvent-free conditions () enhance yields (70–91%) and reduce reaction times (20–30 minutes). Optimization involves adjusting catalyst loading (5–10 mol%), temperature (80–100°C), and solvent systems (e.g., aqueous ethanol or solvent-free). Recrystallization from ethanol or acetic acid improves purity ().

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

  • NMR/IR : The amino (-NH₂) and cyano (-CN) groups are confirmed via IR peaks at ~2193 cm⁻¹ (C≡N) and 3329–3438 cm⁻¹ (NH₂). In ¹H NMR, the cyclohexyl proton appears as a singlet at δ 4.4–4.5 ppm, while aromatic protons resonate between δ 6.5–7.9 ppm ().
  • X-ray crystallography : SHELXL ( ) is used to resolve crystal structures, revealing planar pyran and coumarin rings. Hydrogen bonding (e.g., O–H⋯O in ethanol solvates) stabilizes the lattice ( ). Unit cell parameters (e.g., triclinic, P1̅ space group) and bond lengths are validated against CIF files ( ).

Q. What are the key pharmacological activities reported for this compound and its derivatives?

Derivatives exhibit anti-HIV activity (IC₅₀ values in MT-4 cells) by inhibiting reverse transcriptase (). Specific analogs (e.g., 4-nitrophenyl substituents) show TFF3 inhibition, disrupting PI3K/AKT and JAK/STAT3 signaling in cancer models ( ). Structure-activity relationships (SARs) indicate that electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance bioactivity compared to electron-donating substituents ( ).

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) arising from substituent effects be resolved?

Discrepancies in splitting patterns (e.g., aryl proton multiplicity in DMSO-d₆) often stem from steric hindrance or dynamic effects. For example, para-substituted cyclohexyl groups may cause anisotropic shielding, altering coupling constants. Using 2D NMR (COSY, HSQC) and variable-temperature NMR can clarify ambiguous assignments (). Computational tools (DFT for ¹³C chemical shifts) further validate experimental data ().

Q. What strategies are effective in improving the corrosion inhibition efficiency of this compound on mild steel in acidic media?

Adsorption studies (Langmuir isotherm) show inhibition efficiencies up to 90% in 1 M HCl. Electron-rich substituents (e.g., -OCH₃) enhance donor-acceptor interactions with Fe surfaces. Surface characterization via SEM-EDS and AFM confirms the formation of protective films. Synergistic effects with iodide ions or polymer coatings can further improve performance ().

Q. How do catalytic systems (e.g., MoO₃ nanoparticles or ionic liquids) influence the reaction kinetics and regioselectivity of pyrano[3,2-c]chromene synthesis?

MoO₃ nanoparticles (5 mol% in EtOH/H₂O) increase reaction rates by lowering activation energy via Lewis acid catalysis. Ionic liquids (e.g., [BMIM][OH]) stabilize intermediates, favoring regioselective cyclization. Kinetic studies (time-resolved FT-IR) reveal pseudo-first-order behavior, with turnover frequencies (TOFs) up to 12 h⁻¹. Recyclability tests show <5% loss in catalytic activity after six cycles ( ).

Q. What computational methods are employed to predict the electronic and optical properties of pyrano[3,2-c]chromene derivatives?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps (4.2–5.1 eV), correlating with experimental UV-Vis spectra (λ_max = 350–400 nm). TD-DFT simulations predict charge-transfer transitions involving the cyano and carbonyl groups. Molecular docking (AutoDock Vina) models interactions with HIV-1 RT (binding energy: −9.2 kcal/mol) ( ).

Methodological Considerations

  • Handling air-sensitive intermediates : Malononitrile and aldehydes require anhydrous conditions to prevent hydrolysis.
  • Crystallization challenges : High-melting-point derivatives (e.g., 254–255°C in ) may require mixed solvents (DMSO/EtOH) for X-ray-quality crystals.
  • Biological assays : Cytotoxicity (MTT assay) and anti-HIV activity (p24 antigen ELISA) must use standardized protocols to ensure reproducibility ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-4-cyclohexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
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2-amino-4-cyclohexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

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